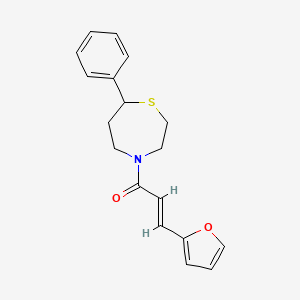

(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c20-18(9-8-16-7-4-13-21-16)19-11-10-17(22-14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADGWFMITUNLHP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : The synthesis of (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one can be achieved through an aldol condensation reaction. This involves the reaction of furan-2-carbaldehyde with 7-phenyl-1,4-thiazepan-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature to yield the desired enone.

-

Michael Addition: : Another method involves the Michael addition of a thiazepane derivative to a furan-containing α,β-unsaturated carbonyl compound. This reaction requires a base catalyst and is performed under mild conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : The compound can be reduced at the enone moiety using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

Research indicates that (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound can act against various microbial strains. For instance, compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into related compounds has indicated that the β-diketone moiety and substituents in aromatic rings are crucial for anti-cancer effects. Investigations into its cytotoxicity are ongoing, focusing on its efficacy against various cancer cell lines .

Acetylcholinesterase Inhibition

There is emerging evidence that compounds similar to (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one may serve as acetylcholinesterase inhibitors. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several studies highlight the applications of this compound in drug development:

- Multicomponent Reactions : Research has demonstrated that multicomponent reactions involving this compound can yield products with enhanced biological activity, particularly as potential acetylcholinesterase inhibitors .

- Antibacterial Screening : In vitro studies have tested various derivatives against common pathogens. One study reported minimum inhibitory concentrations (MICs) for several derivatives, showcasing their potential as new antibacterial agents .

Mechanism of Action

The mechanism by which (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its enone and thiazepane moieties. These interactions could modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Positional Isomerism: Substituent Arrangement

A close analog, (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one (), differs in the placement of the phenyl and furan groups. Here, the furan is attached to the thiazepane ring, while the phenyl group is on the propenone chain. Key distinctions include:

- Electronic Effects: The furan’s electron-rich nature on the thiazepane (analog) vs. the propenone (target compound) alters charge distribution.

Chalcone Derivatives with Fluorophenyl Substituents

highlights chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, which share the enone backbone but lack the thiazepane and furan moieties. Critical comparisons include:

- Dihedral Angles : Fluorophenyl-containing chalcones exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26° (), influencing molecular planarity. The target compound’s thiazepane ring likely introduces greater conformational flexibility, reducing planarity.

- Intermolecular Interactions : Fluorine atoms in analogs enable C–H···F hydrogen bonding, absent in the target compound. However, the thiazepane’s sulfur may participate in S···π interactions.

Thiazepane-Based Derivatives

The compound BG13902 (), (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one , shares the thiazepane and furan motifs but replaces the phenyl group with a benzodioxol substituent. Key differences:

- Substituent Electronics : Benzodioxol’s electron-donating methoxy groups enhance π-electron density compared to the phenyl group.

Diazenyl-Functionalized Analogs

describes (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one , which incorporates a diazenyl group. Unlike the target compound:

- Hydrogen Bonding Capacity : The diazenyl group enables hydrogen bonding and metal coordination, absent in the sulfur/nitrogen framework of the thiazepane.

- Conjugation Effects : Extended conjugation via the diazenyl linker may redshift UV-Vis absorption compared to the target compound.

Crystallographic and Computational Insights

- SHELX Refinement : The target compound’s crystal structure likely employs SHELXL for refinement (), ensuring accurate bond length and angle determinations.

- Hirshfeld Surface Analysis : Applied to chalcones in , this method could quantify intermolecular interactions (e.g., C–H···O, S···C) in the target compound.

Biological Activity

(E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazepane ring , a furan ring , and an enone moiety , contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 345.4 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2035021-62-4 |

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves multi-step organic reactions:

- Formation of the Thiazepane Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Furan Ring : Coupling reactions using furan derivatives.

- Formation of the Enone Moiety : Achieved through aldol condensation or related reactions .

Antimicrobial Properties

Research indicates that compounds similar to (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exhibit significant antimicrobial activity. For instance, studies have shown that related thiazepane derivatives possess antibacterial effects against various Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.5 µM |

| Klebsiella pneumoniae | 16.1 µM |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound require further investigation to elucidate its full anticancer potential .

The mechanism of action for (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is believed to involve interactions with molecular targets such as enzymes or receptors. Its structural characteristics enable it to bind effectively to these targets, potentially leading to inhibition or activation of critical biological pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazepane derivatives, highlighting their importance in drug discovery:

- Antimicrobial Screening : A study screened various thiazepane compounds for antibacterial activity against multiple pathogens, revealing promising candidates with potent MIC values comparable to standard antibiotics like ciprofloxacin .

- Anticancer Efficacy : Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology.

- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that modifications in substituents can significantly affect biological activity, emphasizing the need for tailored synthesis strategies in drug development .

Q & A

Q. What synthetic strategies are recommended for synthesizing (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via acidic aldol condensation or Claisen-Schmidt reactions using 2-acetylfuran and appropriate benzaldehyde derivatives. Key factors for yield optimization include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Claisen-Schmidt reactions .

- Catalysts : Acidic (e.g., 1M HCl/acetic acid) or basic (e.g., 1M NaOH) conditions, depending on the substrate's sensitivity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like retro-aldol decomposition .

Systematic optimization via factorial design (varying solvent, catalyst, and temperature) is advised.

Q. How is the stereochemical configuration (E) of the α,β-unsaturated ketone moiety confirmed?

- Methodological Answer : The E-isomer is confirmed through 1H-NMR spectroscopy by analyzing the coupling constant (J) between vinylic protons. A J value of ~16.0 Hz indicates trans (E) geometry . Additional confirmation is achieved via:

- 13C-NMR : Chemical shifts for carbonyl carbons (δ ~190–200 ppm) and olefinic carbons.

- HR-ESI-MS : Exact mass matching the molecular formula .

Q. What analytical techniques are used to assess the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate; purity ≥95% is typical for pharmacological studies .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

- Elemental Analysis : Validates empirical formula compliance (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding interactions of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Use software like Discovery Studio to simulate interactions with enzyme active sites (e.g., tyrosinase or kinase targets). Focus on hydrogen bonding, π-π stacking, and hydrophobic interactions .

- QSAR Studies : Correlate structural features (e.g., substituent electronegativity, steric bulk) with activity data to design analogs with improved selectivity .

Q. What experimental limitations could lead to contradictory data in pharmacological studies, and how can they be addressed?

- Methodological Answer :

- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour studies) alters the compound’s matrix. Mitigate by continuous cooling (4°C) to stabilize samples .

- Low Sample Diversity : Use larger initial sample pools (e.g., 20+ sewage mixtures) to better mimic real-world variability in toxicity assays .

Q. How do structural modifications (e.g., substituent changes on the thiazepane or furan rings) influence binding affinity and selectivity?

- Methodological Answer :

- SAR Analysis : Replace the 7-phenyl group with electron-withdrawing groups (e.g., -Cl, -F) to enhance target enzyme inhibition . For example, 2-chlorophenyl analogs show increased activity in benzoxazole derivatives .

- Crystallographic Studies : Resolve ligand-enzyme complexes (e.g., via X-ray diffraction) to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.

- Bioavailability Studies : Use Caco-2 cell models to evaluate intestinal absorption and blood-brain barrier penetration .

- Dose-Response Refinement : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.